molecular formula C10H16N2O4 B6222348 1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid CAS No. 2758004-72-5

1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid

Cat. No. B6222348
CAS RN: 2758004-72-5
M. Wt: 228.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid, is an organic compound that is both a secondary amine and an oxalic acid. It is an important building block in the production of pharmaceuticals, dyes, and other compounds. It is also used in the synthesis of many other compounds, including some of the most commonly used drugs.

Scientific Research Applications

1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, dyes, and other compounds. It is also used in the synthesis of many other compounds, including some of the most commonly used drugs. It is also used in the synthesis of polymers materials, such as polyurethanes, polyesters, and polyamides. Additionally, it is used in the synthesis of fluorescent dyes and in the development of new drugs.

Mechanism of Action

1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid is an amine and an oxalic acid. It is believed to act as an agonist at certain receptor sites in the body, which results in the activation of certain signaling pathways. For example, it is believed to activate the serotonin receptor 5-HT2A, which is involved in the regulation of mood, appetite, and sleep. Additionally, it is believed to activate the dopamine receptor D2, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid has been shown to have a range of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects, as well as neuroprotective and neuroregenerative effects. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have an effect on the immune system, as well as on the cardiovascular system.

Advantages and Limitations for Lab Experiments

1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid has several advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively inexpensive to synthesize. Additionally, it is relatively stable and can be stored for long periods of time. Furthermore, it is relatively non-toxic and has a low vapor pressure. However, it is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be difficult to purify, which can limit its use in certain experiments.

Future Directions

1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid has a wide range of potential future applications. One potential application is in the development of new drugs, as it has been shown to have a range of biochemical and physiological effects. Additionally, it could be used in the synthesis of polymers materials, such as polyurethanes, polyesters, and polyamides. Furthermore, it could be used in the development of fluorescent dyes, as well as in the synthesis of other compounds, such as pharmaceuticals, dyes, and other compounds. Additionally, further research could be conducted to explore its potential as an antioxidant and anti-cancer agent.

Synthesis Methods

1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid can be synthesized from 1-bromopropane, pyrrolidine, and oxalic acid. In the first step, the 1-bromopropane is reacted with pyrrolidine in an aqueous solution of NaOH to form the 1-pyrrolidinopropane derivative. The second step involves the addition of oxalic acid to the 1-pyrrolidinopropane derivative to form the 1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid involves the reaction of 1-(1H-pyrrol-3-yl)butan-2-amine with oxalic acid in the presence of a suitable solvent.", "Starting Materials": [ "1-(1H-pyrrol-3-yl)butan-2-amine", "Oxalic acid", "Suitable solvent" ], "Reaction": [ "Dissolve 1-(1H-pyrrol-3-yl)butan-2-amine and oxalic acid in a suitable solvent such as water or ethanol.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and filter the resulting precipitate.", "Wash the precipitate with cold water and dry it under vacuum to obtain the desired product, 1-(1H-pyrrol-3-yl)butan-2-amine oxalate." ] }

CAS RN

2758004-72-5

Product Name

1-(1H-pyrrol-3-yl)butan-2-amine, oxalic acid

Molecular Formula

C10H16N2O4

Molecular Weight

228.2

Purity

95

Origin of Product

United States

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